6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 353788-74-6
VCID: VC0441636
InChI: InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(14)17)8-5-4-7(2)6-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16)
SMILES: CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36g/mol

6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 353788-74-6

Main Products

VCID: VC0441636

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36g/mol

6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 353788-74-6

CAS No. 353788-74-6
Product Name 6-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Molecular Formula C13H18N2O2S
Molecular Weight 266.36g/mol
IUPAC Name 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(14)17)8-5-4-7(2)6-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16)
Standard InChIKey WADCLJQUVVHHQK-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N
Canonical SMILES CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N
PubChem Compound 3147944
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator